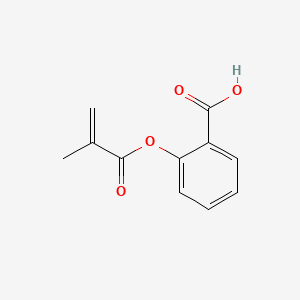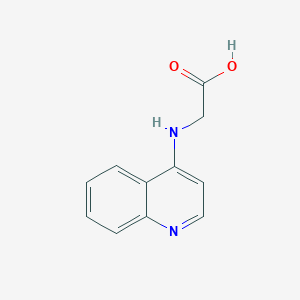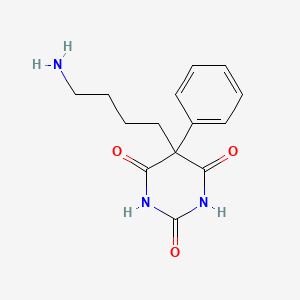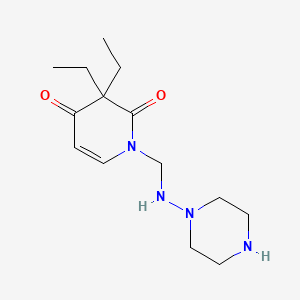![molecular formula C19H17ClN2O4S2 B1221106 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B1221106.png)
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Serotonin 4 Receptor Agonist in Gastrointestinal Motility
Research has shown that benzamide derivatives, including compounds structurally related to 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide, have potent serotonin 4 (5-HT(4)) receptor agonist activity. This is significant in promoting gastrointestinal motility, which can be beneficial in treating disorders of the gastrointestinal tract (Sonda et al., 2003).
Type III Secretion Inhibitor in Yersinia
Another application is in the inhibition of type III secretion in Yersinia. Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been identified as potential inhibitors. This could be instrumental in preventing or treating bacterial infections caused by Yersinia (Kauppi et al., 2007).
Antioxidant and Enzyme Inhibition Activities
These compounds also exhibit antioxidant activities and have been screened for activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Specifically, certain N-substituted derivatives have shown promising activity against acetylcholinesterase, which could have implications in treating conditions like Alzheimer's disease (Fatima et al., 2013).
Hypoglycemic and Hypolipidemic Activities
There's also evidence of hypoglycemic and hypolipidemic activities in glibenclamide analogues, which include structural variations of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide. These compounds are of interest in the management of type 2 diabetes and associated metabolic disorders (Ahmadi et al., 2014).
Activation of Soluble Guanylyl Cyclase
Anthranilic acid derivatives related to this compound have been studied for their ability to activate soluble guanylyl cyclase, an important enzyme in nitric oxide signaling pathways. This activation has implications in vascular biology and could lead to new therapeutic approaches in vascular diseases (Schindler et al., 2006).
Fluorescence Enhancement in Analytical Chemistry
Glibenclamide, structurally similar to the mentioned compound, enhances the fluorescence intensity of erbium ions, providing a method for its detection in biochemical assays. This has potential applications in monitoring drug levels in biological samples (Faridbod et al., 2009).
Anti-cancer Activities
Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been synthesized and evaluated for anti-proliferative activity against various cancer cell lines. Some derivatives have shown significant activity, making them potential candidates for anti-cancer drug development (Abdelaziz et al., 2015).
Propiedades
Nombre del producto |
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
|---|---|
Fórmula molecular |
C19H17ClN2O4S2 |
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-12-7-8-16(26-2)15(11-12)21-19(23)13-5-3-4-6-14(13)22-28(24,25)18-10-9-17(20)27-18/h3-11,22H,1-2H3,(H,21,23) |
Clave InChI |
LMBAUGFGWDFXIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



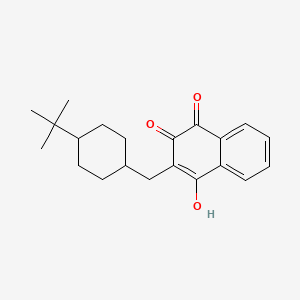
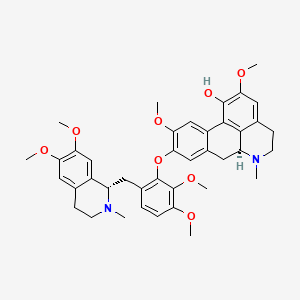

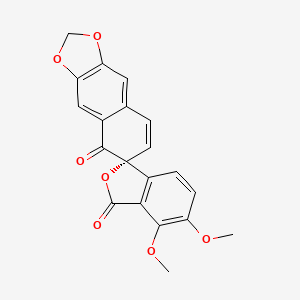
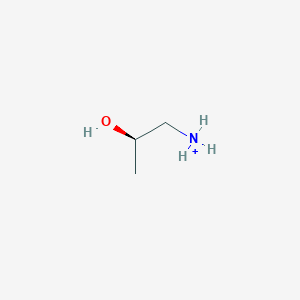

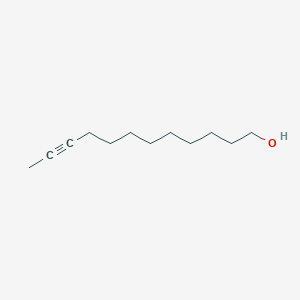
![5-[Benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid](/img/structure/B1221036.png)
